2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential anticancer properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with similar structural motifs and their biological activities.
Synthesis Analysis
Paper describes the synthesis of novel acetamide derivatives, specifically focusing on a linear synthesis approach. The compounds synthesized in this study are characterized by various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis. Although the exact synthesis of the compound is not detailed, the methods used for these related compounds could provide insights into potential synthetic routes for the compound of interest.
Molecular Structure Analysis
In paper , the molecular structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," is analyzed. The study reports that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. This information on molecular conformation and orientation could be relevant when considering the molecular structure of the compound , as the spatial arrangement of the rings can influence the compound's biological activity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the characterization techniques mentioned in paper , such as LCMS and spectroscopic methods, are essential for determining properties like molecular weight, purity, and structural information. The intermolecular interactions described in paper , such as C—H⋯O hydrogen bonding, which leads to the formation of chains in the crystal lattice, are also indicative of the compound's solid-state properties.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and anticonvulsant activity
A study by Aktürk et al. (2002) focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, revealing the anticonvulsant activity of certain compounds, highlighting the potential of such molecules in developing anticonvulsant drugs. The most active compound found was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showcasing the significance of structural modifications in enhancing biological activity Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V. (2002).
Herbicide action mechanism
Research by Weisshaar and Böger (1989) on chloroacetamide herbicides, such as alachlor and metazachlor, elucidated their mechanism of inhibiting fatty acid synthesis in algae. This work contributes to understanding how specific chemical modifications impact herbicidal activity and selectivity, providing insights into designing safer and more effective agrochemicals Weisshaar, H., & Böger, P. (1989).
Chemical Characterization and Interaction Studies
Molecular interactions and characterization
Saravanan et al. (2016) detailed the crystal structure of a related acetamide, showcasing the importance of molecular interactions in defining the physicochemical properties of such compounds. This knowledge is crucial for understanding drug-receptor interactions, improving drug design, and enhancing pharmaceutical formulations Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S. (2016).
Antimicrobial and Antitumor Activity
Antimicrobial activity
Krátký, Vinšová, and Stolaříková (2017) explored the antimicrobial potential of rhodanine-3-acetic acid derivatives, including compounds with chlorophenyl and acetamide groups, highlighting the importance of such molecules in addressing the global challenge of antimicrobial resistance. Their findings suggest that structural diversity within these compounds can lead to significant antimicrobial properties Krátký, M., Vinšová, J., & Stolaříková, J. (2017).
Cytotoxic activity against cancer cell lines
The cytotoxic activity of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives was studied by Ding et al. (2012), indicating potential anticancer properties. This research contributes to the ongoing search for new cancer therapies, showcasing the relevance of such compounds in medicinal chemistry and oncology research Ding, H., Chen, Z., Zhang, C., Xin, T., Wang, Y., Song, H.-r., Jiang, Y., Chen, Y., Xu, Y., & Tan, C. (2012).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5S/c1-30-11-5-10-26-20(29)14-34-24-21(15-6-8-17(25)9-7-15)27-23(28-24)16-12-18(31-2)22(33-4)19(13-16)32-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWIRUNZRCVFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.